![molecular formula C20H21ClN4O3S B2552294 2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1301767-45-2](/img/no-structure.png)

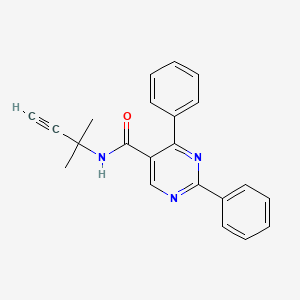

2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. However, the provided papers do not directly discuss this compound, so we must infer from related structures. The first paper discusses a compound with a triazolo[3,4-f][1,2,4]triazin ring system, which shares some similarity with the triazolo[4,3-a]pyridine ring system in the target compound . The second paper describes the synthesis and properties of oxazolo[4,5-b]pyridine derivatives, which are structurally related to the pyridine component of the target compound . These papers provide insights into the synthesis and properties of compounds with similar structural motifs.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can include catalysis and the use of reagents like carbon disulfide, phenylboronic acid, and NaCN . The target compound's synthesis would likely involve the formation of the triazolo[4,3-a]pyridine core, followed by the introduction of the butylphenyl and methoxyphenyl substituents. The methods described in the papers suggest that a one-pot synthesis could be possible, which would be advantageous for simplifying the synthesis process .

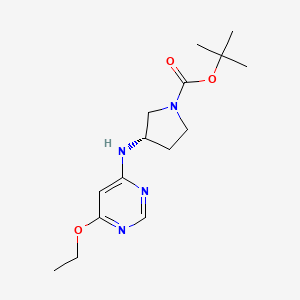

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule . The target compound's structure would likely exhibit hydrogen bonding and pi-pi stacking interactions, as seen in the first paper's compound . These interactions can influence the compound's stability and reactivity.

Chemical Reactions Analysis

While the provided papers do not detail reactions specific to the target compound, they do discuss the reactivity of similar molecular frameworks. The presence of amino, oxo, and carboxamide groups in the target compound suggests that it could participate in various chemical reactions, including nucleophilic substitutions and potential interactions with electrophiles or reagents that target the heterocyclic rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be partially inferred from related structures. The compound is likely to have a solid-state structure influenced by intermolecular forces, as indicated by the extensive hydrogen bonding in the first paper's compound . The optical properties, such as absorption and fluorescence, would be affected by the substituents attached to the aromatic rings, as seen in the second paper . The presence of methoxy and butylphenyl groups could contribute to the electronic communication within the molecule, potentially affecting its photophysical properties and making it a candidate for applications in organic electronics .

Aplicaciones Científicas De Investigación

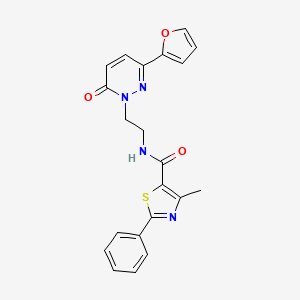

Heterocyclic Synthesis and Characterization

The synthesis of novel heterocyclic compounds involving triazolo[4,3-a]pyridine moieties has been a subject of interest. For instance, Deady and Devine (2006) explored the synthesis of novel annulated products from aminonaphthyridinones, demonstrating the versatility of heterocyclic chemistry in generating new compounds with potential applications in material science and pharmacology (Deady & Devine, 2006).

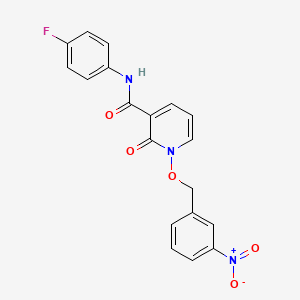

Antimicrobial Activity

Compounds with the triazolo[4,3-a]pyridine core have been evaluated for their antimicrobial properties. For example, El‐Kazak and Ibrahim (2013) synthesized a series of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, screening them for antimicrobial activity. Their findings suggest that such compounds could serve as leads for the development of new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Biological and Antioxidant Activities

Gilava et al. (2020) reported on the synthesis of triazolopyrimidines and their evaluation for biological and antioxidant activities. Their work underscores the potential of triazolopyrimidines in the development of therapeutics with antioxidant properties (Gilava et al., 2020).

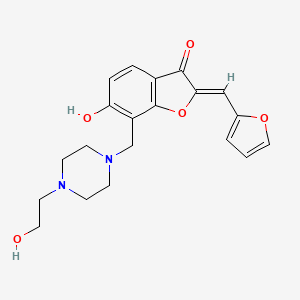

Photophysical Properties

The study of photophysical properties of compounds containing pyridin-2(1Н)-one units by Shatsauskas et al. (2019) could be relevant for applications in photonic materials and organic electronics. Their work on the synthesis and photophysical properties of 3-amino-4-arylpyridin-2(1Н)-ones may provide insights into the design of materials with desirable electronic and optical characteristics (Shatsauskas et al., 2019).

Corrosion Inhibition

Kruzhilin et al. (2021) explored the use of [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates as copper corrosion inhibitors in chloride environments, highlighting the application of heterocyclic compounds in materials science, particularly in protecting metals against corrosion. This research indicates the potential of such compounds in industrial applications where corrosion resistance is critical (Kruzhilin et al., 2021).

Mecanismo De Acción

Triazoles

are a class of compounds that have been found to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anti-inflammatory properties . They can interact with various biological targets, often through the formation of hydrogen bonds with active site residues .

Propiedades

Número CAS |

1301767-45-2 |

|---|---|

Fórmula molecular |

C20H21ClN4O3S |

Peso molecular |

432.92 |

Nombre IUPAC |

3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-(3-propan-2-ylphenyl)-1H-pyrazole-4-carboxamide |

InChI |

InChI=1S/C20H21ClN4O3S/c1-12(2)14-5-4-6-17(11-14)22-19(26)18-13(3)23-24-20(18)29(27,28)25-16-9-7-15(21)8-10-16/h4-12,25H,1-3H3,(H,22,26)(H,23,24) |

Clave InChI |

PAQDLVRXJOKWDY-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(C)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2552212.png)

![1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2552217.png)

![2-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2552219.png)

![4-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-4H-chromene-2-carboxamide](/img/structure/B2552221.png)

![7-[(Diethylamino)methyl]-6-hydroxy-2-(phenylmethylene)benzo[b]furan-3-one](/img/structure/B2552223.png)

![[3-(Triazol-2-yl)azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2552226.png)

![5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2552230.png)